

Physical and chemical properties of 2-(Trifluoroacetyl)cyclopentanone

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Compound of Interest

Compound Name: 2-(Trifluoroacetyl)cyclopentanone

Cat. No.: B1276667

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An In-depth Technical Guide to 2-(Trifluoroacetyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoroacetyl)cyclopentanone, with the CAS number 361-73-9, is a fluorinated β -dicarbonyl compound of significant interest in organic synthesis and medicinal chemistry. The presence of the trifluoromethyl group imparts unique chemical and physical properties, including enhanced electrophilicity and a pronounced tendency to exist in its enol form. This guide provides a comprehensive overview of the core physical and chemical properties of **2-(Trifluoroacetyl)cyclopentanone**, detailed experimental protocols, and an exploration of its reactivity.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for **2-(Trifluoroacetyl)cyclopentanone** is provided below.

Identifier	Value	Source
CAS Number	361-73-9	N/A
Molecular Formula	C ₇ H ₇ F ₃ O ₂	N/A
Molecular Weight	180.12 g/mol	N/A
IUPAC Name	2-(Trifluoroacetyl)cyclopentan-1-one	N/A

Physical Properties

The known physical properties of **2-(Trifluoroacetyl)cyclopentanone** are summarized in the table below. It is important to note that some of these values are predicted due to limited available experimental data.

Property	Value	Notes
Boiling Point	66 °C	at 21-22 Torr
Density	1.355 g/cm ³	Predicted

Chemical Properties

The chemical behavior of **2-(Trifluoroacetyl)cyclopentanone** is largely dictated by the presence of the trifluoroacetyl group and the β -dicarbonyl moiety.

Property	Description
Keto-Enol Tautomerism	Exhibits a strong tendency to exist in the more stable enol form due to intramolecular hydrogen bonding and the electron-withdrawing nature of the trifluoromethyl group.
Reactivity	The enol form is nucleophilic at the α -carbon and can react with various electrophiles. The carbonyl carbons are susceptible to nucleophilic attack.
Stability	Stable under standard conditions, but as with many β -dicarbonyl compounds, it can be susceptible to hydrolysis or other degradation pathways under strong acidic or basic conditions.

Experimental Protocols

Synthesis of 2-(Trifluoroacetyl)cyclopentanone via Claisen Condensation

A common method for the synthesis of β -dicarbonyl compounds like **2-(Trifluoroacetyl)cyclopentanone** is the Claisen condensation. The following is a general experimental protocol.

Materials:

- Cyclopentanone
- Ethyl trifluoroacetate
- Sodium ethoxide (or another suitable base)
- Anhydrous diethyl ether (or another aprotic solvent)
- Hydrochloric acid (for workup)

Procedure:

- A solution of sodium ethoxide in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
- A mixture of cyclopentanone and ethyl trifluoroacetate is added dropwise to the stirred solution of sodium ethoxide at a controlled temperature (often room temperature or slightly below).
- After the addition is complete, the reaction mixture is stirred for several hours at room temperature or gently refluxed to drive the reaction to completion.
- The reaction is then cooled in an ice bath and quenched by the slow addition of dilute hydrochloric acid until the solution is acidic.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is then purified by vacuum distillation or column chromatography to yield pure **2-(Trifluoroacetyl)cyclopentanone**.

Core Chemical Concepts and Visualizations

Keto-Enol Tautomerism

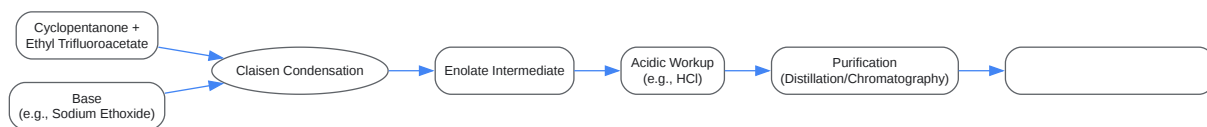
A key feature of **2-(Trifluoroacetyl)cyclopentanone** is its existence as an equilibrium mixture of keto and enol tautomers. The electron-withdrawing trifluoromethyl group significantly influences this equilibrium, favoring the enol form.

Caption: Keto-enol tautomerism of **2-(Trifluoroacetyl)cyclopentanone**.

Note: The images in the DOT script are placeholders. For a functional diagram, these would be replaced with actual chemical structure images.

General Synthesis Workflow

The synthesis of **2-(Trifluoroacetyl)cyclopentanone** via Claisen condensation can be visualized as a multi-step process.



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Caption: General workflow for the synthesis of **2-(Trifluoroacetyl)cyclopentanone**.

Reactivity and Potential Applications

The reactivity of **2-(Trifluoroacetyl)cyclopentanone** is centered around its two key functional motifs: the enolizable β -dicarbonyl system and the electrophilic trifluoromethyl ketone.

- **Reactions at the α -carbon:** The enolate, readily formed in the presence of a base, is a potent nucleophile. It can undergo a variety of C-C bond-forming reactions, including alkylation, acylation, and aldol-type condensations.
- **Reactions at the Carbonyl Groups:** The carbonyl carbons are electrophilic and can be attacked by various nucleophiles. The trifluoroacetyl carbonyl is particularly electron-deficient and thus more reactive towards nucleophilic addition.
- **Applications in Medicinal Chemistry:** Fluorinated β -diketones are valuable building blocks in the synthesis of pharmaceuticals. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. While specific biological activities for **2-(Trifluoroacetyl)cyclopentanone** are not widely reported, its structural motifs are present in molecules with a range of bioactivities, suggesting its potential as a scaffold in drug discovery programs.

Conclusion

2-(Trifluoroacetyl)cyclopentanone is a versatile fluorinated building block with a rich chemistry centered on its keto-enol tautomerism and the reactivity of its dicarbonyl system.

While a comprehensive set of experimental physical data is still emerging, its synthetic utility is well-established. This guide provides a foundational understanding of its properties and synthesis, which will be valuable for researchers and professionals in the fields of organic chemistry and drug development. Further investigation into its biological activities is warranted to fully explore its potential in medicinal chemistry.

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